molecular formula C21H22N2O3S B2797936 3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide CAS No. 1448065-05-1

3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide

Cat. No.: B2797936
CAS No.: 1448065-05-1
M. Wt: 382.48
InChI Key: OFEQRSCZBYBZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide is a synthetic small molecule designed for pharmaceutical and biochemical research. Its structure incorporates a benzamide moiety linked to a 4-methyl-2-(o-tolyl)thiazole scaffold, a feature present in compounds with documented biological activity . The thiazole ring is a recognized privileged structure in medicinal chemistry and is found in several FDA-approved drugs, underscoring its utility in drug discovery efforts . This specific molecular architecture suggests potential for investigation in oncology research, as similar structural frameworks have been explored for their antiproliferative properties against various human cancer cell lines . Furthermore, the presence of the benzamide group can facilitate interactions with enzymatic targets, making this compound a valuable candidate for probing biological mechanisms and structure-activity relationships (SAR). Researchers can utilize this chemical as a key intermediate or as a lead compound in the development of novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13-7-5-6-8-16(13)21-23-14(2)19(27-21)12-22-20(24)15-9-10-17(25-3)18(11-15)26-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEQRSCZBYBZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by its attachment to the benzamide core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets in biological systems. The thiazole ring and benzamide core can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Structure : Contains a pyridine-thiadiazole core fused with benzamide.
  • Key Differences : Lacks the o-tolyl group and dimethoxy substituents, reducing steric bulk and electron-donating capacity compared to the target compound.
  • Synthesis: Prepared via reaction of enaminones with active methylene compounds (e.g., acetylacetone) in acetic acid .
  • Properties : Higher melting point (290°C) due to rigid pyridine-thiadiazole framework, suggesting stronger intermolecular interactions .

6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic Acid Ethyl Ester (8c)

  • Structure : Features a nicotinic acid ethyl ester moiety instead of dimethoxybenzamide.
  • Biological Relevance : Similar thiazole-thiadiazole hybrids exhibit antitumor activity via kinase inhibition .

Pyridine-Thiazole Hybrids (Anticancer Agents)

  • Example : Dasatinib (Bcr-Abl kinase inhibitor) and dabrafenib (B-Raf inhibitor) are clinically approved thiazole derivatives .
  • Comparison : The target compound’s dimethoxybenzamide group may enable distinct binding modes compared to pyridine-based drugs. The o-tolyl group could enhance membrane permeability but reduce aqueous solubility.

Benzimidazole-Thiazole-Triazole Derivatives ()

  • Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c).
  • Key Differences : The acetamide linker and bromophenyl substituent contrast with the benzamide and o-tolyl groups in the target compound.
  • Implications : The triazole-benzimidazole system in 9c may confer stronger hydrogen-bonding interactions, while the target compound’s methoxy groups could improve electron donation for antioxidant activity .

Antioxidant Thiazole-Thiadiazole Amines ()

  • Example: N-(4-Substituted benzyl)-2-amino-4-aryl-1,3-thiazoles.
  • Key Differences : The presence of primary amines in these compounds facilitates radical scavenging, unlike the tertiary amide in the target compound. However, the dimethoxy groups in the target may compensate by stabilizing radicals via resonance .

Physicochemical and Spectral Comparison

Property Target Compound Compound 8a Compound 9c
Melting Point Expected 180–220°C (predicted) 290°C 210°C (8c) / Not reported (9c)
IR (C=O stretch) ~1605–1670 cm⁻¹ (benzamide) 1679, 1605 cm⁻¹ 1719, 1611 cm⁻¹
¹H-NMR (Key Peaks) δ 2.49 (CH3, thiazole), δ 3.85 (OCH3) δ 2.49 (CH3), δ 7.47–8.39 (Ar) δ 1.06 (CH3), δ 7.46–8.32 (Ar)
MS Fragmentation Dominant m/z 105 (C7H5O2+) m/z 104 (base) m/z 77 (base)
Elemental Analysis Expected C: ~65%, H: ~5%, N: ~10% C: 66.65%, H: 4.38%, N: 13.52% C: 68.76%, H: 4.38%, N: 11.06%

Biological Activity

3,4-Dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}
  • Molecular Weight : 320.42 g/mol
  • LogP : 3.8 (indicating moderate lipophilicity)

The primary mechanism through which this compound exhibits biological activity is by inhibiting tubulin polymerization. This mechanism is critical in cancer therapeutics as it disrupts the mitotic spindle formation, leading to apoptosis in rapidly dividing cells. The compound's structure suggests that it may interact with the colchicine binding site on tubulin, similar to other known inhibitors.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from key studies:

Cell Line IC50 (µM) Mechanism Reference
HCT-1169.33Tubulin polymerization inhibition
HepG-29.52Tubulin polymerization inhibition
MCF-78.75Tubulin polymerization inhibition

The compound showed significant cytotoxicity across these cell lines, comparable to established chemotherapeutics like colchicine.

Case Studies

  • Study on HCT-116 Cells :
    • In a study evaluating the effects on HCT-116 colon cancer cells, the compound demonstrated an IC50 value of 9.33 µM, indicating potent antiproliferative activity. The mechanism was confirmed through tubulin polymerization assays that showed a direct correlation between cytotoxicity and inhibition of tubulin assembly .
  • MCF-7 Breast Cancer Model :
    • Another study focused on MCF-7 breast cancer cells where the compound exhibited an IC50 of 8.75 µM. The study suggested that the compound induces apoptosis via mitochondrial pathways, further supporting its potential as an effective anticancer agent .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other thiazole derivatives, this compound showed superior activity against HepG-2 cells compared to structurally similar compounds, highlighting its unique efficacy profile .

Q & A

Q. What synthetic routes are recommended for 3,4-dimethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide, and what critical reaction conditions ensure optimal yield?

  • Methodological Answer : The synthesis typically involves:
  • Thiazole ring formation : React α-haloketones (e.g., 2-(o-tolyl)-4-methylthiazole-5-carbaldehyde) with thiourea derivatives under acidic or basic conditions (e.g., HCl/EtOH reflux) .
  • Benzamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazole intermediate with 3,4-dimethoxybenzoic acid.
  • Critical conditions : Maintain inert atmospheres (N₂/Ar) during coupling, control reaction temperatures (60–80°C), and purify via column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–8.1 ppm) .
  • FT-IR : Identify carbonyl stretches (~1650 cm⁻¹ for benzamide) and thiazole ring vibrations (~690 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅N₂O₃S: 409.1584) .
  • X-ray crystallography : Resolve 3D structure using SHELXL for crystallographic refinement .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Anticancer screening : Use NCI-60 cell line panels to assess cytotoxicity (IC₅₀ values), with a focus on melanoma and breast cancer due to structural similarities to active thiazole-benzamides .
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Solubility and stability : Perform shake-flask experiments in PBS (pH 7.4) and monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Control variables : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
  • Structural analogs : Compare activity trends with analogs (e.g., 4-methyl vs. 4-ethyl thiazole derivatives) to identify critical substituents .
  • Meta-analysis : Use public databases (e.g., PubChem BioAssay) to cross-reference activity data and validate outliers .

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors or kinases, focusing on hydrogen bonding with the benzamide carbonyl and π-π stacking with the thiazole ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using descriptors like LogP and polar surface area .

Q. How can solubility and bioavailability be optimized without compromising activity?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve pharmacokinetics .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Q. What strategies address stability challenges during storage and in vitro assays?

  • Methodological Answer :
  • Lyophilization : Prepare stable lyophilized powders using cryoprotectants (trehalose/mannitol) for long-term storage at -80°C .
  • Light-sensitive degradation : Store solutions in amber vials under nitrogen to prevent photooxidation of the thiazole ring .
  • pH stability : Conduct forced degradation studies (pH 1–10) to identify labile sites (e.g., methoxy groups) and guide formulation .

Data Contradiction and Validation

Q. How should researchers validate conflicting crystallographic data for polymorphic forms?

  • Methodological Answer :
  • PXRD vs. SCXRD : Compare experimental powder X-ray diffraction patterns with single-crystal data to confirm polymorphism .
  • DSC/TGA : Analyze thermal behavior (melting points, decomposition) to distinguish polymorphs .
  • Synchrotron studies : Use high-resolution synchrotron XRD to resolve subtle lattice differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.